molecular formula C17H12ClN5S B2365565 2-({[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}methyl)pyridine CAS No. 872861-86-4

2-({[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}methyl)pyridine

Numéro de catalogue: B2365565
Numéro CAS: 872861-86-4
Poids moléculaire: 353.83
Clé InChI: AQVPPQUBXSRAPO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-({[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}methyl)pyridine (CAS: 872861-85-3; molecular formula: C₁₇H₁₂ClN₅S; molecular weight: 353.83 g/mol) is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 3-chlorophenyl group at position 1 and a sulfanyl-methylpyridine moiety at position 4 . The pyrazolo[3,4-d]pyrimidine scaffold is structurally analogous to purines, enabling interactions with kinase ATP-binding sites, making it a candidate for therapeutic applications .

Propriétés

IUPAC Name

1-(3-chlorophenyl)-4-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5S/c18-12-4-3-6-14(8-12)23-16-15(9-22-23)17(21-11-20-16)24-10-13-5-1-2-7-19-13/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVPPQUBXSRAPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Knoevenagel Condensation and Cyclization

Palladium-mediated Suzuki-Miyaura coupling enables direct introduction of aryl groups at position 3. For instance, 3-bromo-1H-pyrazolo[3,4-d]pyrimidine reacts with (3-chlorophenyl)boronic acid under Pd(PPh₃)₄ catalysis to afford 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine. This method avoids Mitsunobu reactions, reducing phosphine oxide waste.

Sulfanyl Group Installation at Position 4

Nucleophilic Aromatic Substitution

Chlorinated intermediates at position 4 undergo nucleophilic displacement with thiols. For example, 4-chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine reacts with mercaptopyridine derivatives in the presence of NaH or K₂CO₃ in DMF/THF (60–80°C, 6–12 h) to install the sulfanyl group. Yields range from 65% to 78%, contingent on solvent polarity and base strength.

Radical Thiol-Ene Coupling

Alternative radical-mediated thiolation employs AIBN as an initiator with 4-vinylpyridine and thiophenol derivatives. While less common, this method achieves regioselectivity >90% under UV irradiation (λ = 365 nm).

Methylpyridine Moiety Incorporation

Alkylation of Sulfhydryl Intermediates

Post-thiolation, the sulfhydryl group undergoes alkylation with 2-(chloromethyl)pyridine. Using K₂CO₃ in DMF at 50°C for 8 h affords the target compound in 72% yield. Alternatively, Mitsunobu conditions (DIAD, PPh₃) enable coupling with 2-(hydroxymethyl)pyridine, though phosphine byproducts necessitate rigorous purification.

One-Pot Sequential Functionalization

Recent advances demonstrate a one-pot synthesis where 4-chloro intermediates react with 2-mercaptomethylpyridine in the presence of Cs₂CO₃ and Pd(OAc)₂, achieving 81% yield. This method minimizes intermediate isolation and improves atom economy.

Optimization and Challenges

Solvent and Temperature Effects

Parameter Optimal Conditions Yield Improvement Source
Thiolation Solvent DMF (>80°C) +15%
Alkylation Base K₂CO₃ (vs. NaOH) +22%
Coupling Catalyst Pd(OAc)₂ (vs. PdCl₂) +18%

Purification Challenges

  • Byproduct Formation : Mitsunobu reactions generate triphenylphosphine oxide, requiring silica gel chromatography.
  • Regioselectivity : Competing N-alkylation at pyrazole N2 is mitigated using bulky bases (e.g., DBU).

Scalability and Industrial Feasibility

Patents highlight large-scale adaptations:

  • WO2016066673A1 : A 10 kg batch using Pd-catalyzed coupling and one-pot thiolation/alkylation achieves 76% overall yield.
  • US7378417B2 : Continuous flow systems reduce reaction times from 12 h to 2 h for thiolation steps.

Analyse Des Réactions Chimiques

Types of Reactions

2-({[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}methyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reducing agents could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Applications De Recherche Scientifique

Overview

The compound 2-({[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}methyl)pyridine is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse pharmacological activities. This article explores its applications, particularly in the fields of cancer therapy, enzyme inhibition, and potential antiviral properties.

Anticancer Activity

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit potent anticancer properties. Specifically, the inhibition of Cyclin-Dependent Kinase 2 (CDK2) by this compound has been documented, leading to significant suppression of cell growth in various cancer cell lines. This mechanism is crucial as CDK2 plays a vital role in cell cycle regulation, making it a target for cancer therapeutics .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Studies have demonstrated its ability to inhibit key enzymes involved in cancer progression and other diseases. For instance, it can affect pathways related to tyrosine kinases and phosphatidylinositol-3 kinase (PI3K), which are critical in many signaling cascades associated with tumor growth .

Antiviral Properties

Emerging research suggests that derivatives of pyrazolo[3,4-d]pyrimidines may exhibit antiviral activities. The structural features of this compound allow it to interfere with viral replication processes, making it a candidate for further investigation in antiviral drug development .

Case Study 1: Inhibition of CDK2

A study focused on the synthesis and evaluation of various pyrazolo[3,4-d]pyrimidine derivatives demonstrated that modifications at specific positions significantly enhanced their inhibitory effects on CDK2. The lead compound from this series exhibited IC50 values in the nanomolar range against cancer cell lines, indicating its potential as a therapeutic agent .

Case Study 2: Antiviral Screening

In a screening program aimed at identifying new antiviral agents, derivatives of the compound were tested against several viruses. Results indicated that certain modifications improved efficacy against viral strains resistant to existing therapies, highlighting the compound's versatility in drug design .

Data Tables

Application AreaKey FindingsReferences
Anticancer ActivityInhibits CDK2; significant growth suppression
Enzyme InhibitionTargets tyrosine kinases and PI3K
Antiviral PropertiesEffective against resistant viral strains

Mécanisme D'action

The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Modifications

The compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related derivatives (Table 1).

Compound Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound Pyrazolo[3,4-d]pyrimidine 3-Chlorophenyl (position 1); sulfanyl-methylpyridine (position 4) 353.83 -Cl, -S-CH₂-pyridine
8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivative () Pyrido[3,4-d]pyrimidinone Methylsulfonylphenyl-piperidine (position 8); trimethylsilyl-ethoxy-methyl (SEM) ~600 (estimated) -SO₂CH₃, piperidine, SEM
2-(4-[[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl]-6-methyl-pyridin-3-yl]-acetic acid () Pyrazolo[3,4-d]pyrimidine 4-Methanesulfonylphenyl (position 1); piperidinyl-oxy (position 4); acetic acid ~550 (estimated) -SO₂CH₃, -O-piperidine, -COOH
Piperazine derivative () Pyrazolo[3,4-d]pyrimidine 3-Ethoxyphenyl-methyl (position 1); piperazine-acetyl (position 4) ~600 (estimated) -OCH₂CH₃, piperazine, -COCH₂

Table 1. Structural comparison of the target compound with analogs from cited evidence.

Functional Implications

The sulfanyl-methylpyridine substituent (-S-CH₂-pyridine) offers moderate lipophilicity (logP ~3.5, estimated) compared to the piperidinyl-oxy group in , which increases polarity but may limit blood-brain barrier penetration .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves a nucleophilic thiol-ether coupling between 4-chloropyrazolo[3,4-d]pyrimidine and a pyridylmethanethiol intermediate . In contrast, analogs like those in and require multi-step functionalization (e.g., SEM protection, piperidine alkylation), complicating scalability .

Metabolic Stability :

  • The sulfanyl (-S-) linkage in the target compound is less prone to oxidative metabolism compared to ether (-O-) or sulfonyl (-SO₂-) groups in analogs, as evidenced by studies on thioether-containing kinase inhibitors .

Research Findings and Pharmacological Potential

  • Kinase Inhibition : Pyrazolo[3,4-d]pyrimidines are well-documented as kinase inhibitors (e.g., JAK2, BTK). The 3-chlorophenyl group may mimic adenine-binding motifs, while the sulfanyl-methylpyridine could stabilize hydrophobic interactions in the ATP pocket .
  • Selectivity : Compared to the piperazine-acetyl derivative (), the target compound’s simpler substituents may reduce off-target effects, as bulky piperazine moieties often interact with GPCRs .

Activité Biologique

The compound 2-({[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}methyl)pyridine is a derivative of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

C14H12ClN5S\text{C}_{14}\text{H}_{12}\text{ClN}_5\text{S}

Synthesis Pathway

The synthesis typically involves the following steps:

  • Formation of Pyrazolo[3,4-d]pyrimidine Core : The initial step includes the cyclization of appropriate hydrazines with substituted pyrimidines.
  • Sulfur Functionalization : The introduction of a sulfanyl group is achieved through nucleophilic substitution reactions.
  • Methylation : Finally, the methyl group is added to form the complete structure.

Antimicrobial Activity

Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antimicrobial properties. For instance, studies have shown that compounds within this class can effectively inhibit various pathogens, including bacteria and fungi.

  • Minimum Inhibitory Concentration (MIC) : Certain derivatives have demonstrated MIC values as low as 0.22 μg/mL against Staphylococcus aureus, indicating potent antimicrobial activity .
CompoundMIC (μg/mL)Target Pathogen
20.22Staphylococcus aureus
7b0.25Staphylococcus epidermidis

Anticancer Activity

In vitro studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can inhibit cancer cell proliferation. For example, specific compounds exhibited IC50 values ranging from 10 to 30 μM against various cancer cell lines.

  • Cell Line Studies : The cytotoxic effects were evaluated on cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), where significant growth inhibition was observed.
CompoundIC50 (μM)Cell Line
A10A549
B15MCF-7

The mechanism by which this compound exerts its biological effects primarily involves:

  • Enzyme Inhibition : The compound has been reported to inhibit key enzymes involved in cellular signaling pathways, such as p70S6K and Akt-1 .
  • Receptor Binding : Binding affinity studies suggest that these compounds may interact with specific receptors, leading to downstream effects that inhibit cell growth and proliferation.

Case Studies

  • Antimicrobial Efficacy : A study focused on the antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives showed that modifications at the phenyl ring significantly enhanced activity against Gram-positive bacteria .
  • Cytotoxicity in Cancer Models : Another investigation revealed that certain structural modifications improved cytotoxicity in breast cancer models, highlighting the importance of structure-activity relationships (SAR) in drug design .

Q & A

Q. What are the optimal synthetic routes for preparing 2-({[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}methyl)pyridine?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of pyrazolo[3,4-d]pyrimidine precursors and sulfanyl-methylpyridine coupling. Key steps:
  • Step 1 : React 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-thiol with chloromethylpyridine derivatives in a polar aprotic solvent (e.g., DMF or DMSO) under reflux (80–100°C) .
  • Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Critical Parameters : Maintain anhydrous conditions to avoid hydrolysis of thiol intermediates. Yields are highly dependent on stoichiometric ratios of reactants .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the pyrazolo[3,4-d]pyrimidine and pyridine rings. Key signals: aromatic protons (δ 7.2–8.5 ppm) and methylene bridges (δ 4.5–5.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]+^+) and validates molecular weight (±1 ppm accuracy) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% by UV detection at 254 nm) .

Q. How can researchers determine solubility and stability under experimental conditions?

  • Methodological Answer :
  • Solubility Screening : Test in DMSO (primary stock solvent) followed by dilution in PBS (pH 7.4) or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
  • Stability Assays : Incubate at 37°C in buffer (pH 2–9) and analyze degradation via HPLC over 24–72 hours. Hydrolytic stability of the sulfanyl-methyl linker is pH-dependent .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cellular viability (MTT assay) to distinguish direct target effects from off-target toxicity .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., 3-chlorophenyl group) and evaluate changes in potency. For example, fluorophenyl analogs show enhanced binding affinity in some kinase targets .
  • Data Normalization : Account for batch-to-batch variability in compound purity using quantitative NMR or LC-MS .

Q. How can computational modeling optimize this compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes to target proteins (e.g., kinases). Focus on the pyrazolo[3,4-d]pyrimidine core’s interactions with ATP-binding pockets .
  • ADMET Prediction : Employ tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier penetration, and CYP450 metabolism. Substituents like the sulfanyl-methyl group may improve solubility but reduce membrane permeability .

Q. What experimental designs validate target engagement in cellular models?

  • Methodological Answer :
  • Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, lyse, and heat to denature unbound proteins. Detect stabilized target proteins via Western blot .
  • Chemical Proteomics : Use affinity-based probes (e.g., biotinylated derivatives) to pull down interacting proteins from cell lysates, followed by LC-MS/MS identification .

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